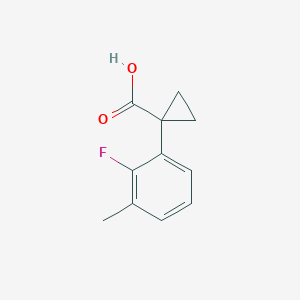
1-(2-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a fluorinated methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 2-fluoro-3-methylbenzyl chloride, followed by carboxylation. The cyclopropanation can be achieved using reagents like diazomethane or Simmons-Smith reagents under controlled conditions. The carboxylation step often involves the use of carbon dioxide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and cyclopropane moiety contribute to its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-(5-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
Comparison: 1-(2-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a fluorinated aromatic ring and a cyclopropane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The specific positioning of the fluorine and methyl groups also influences its interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H11FO2 |
|---|---|
Molekulargewicht |
194.20 g/mol |
IUPAC-Name |
1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO2/c1-7-3-2-4-8(9(7)12)11(5-6-11)10(13)14/h2-4H,5-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
ICHHHZLXRSBGJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2(CC2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


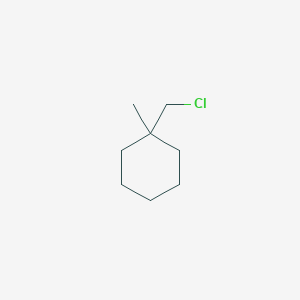
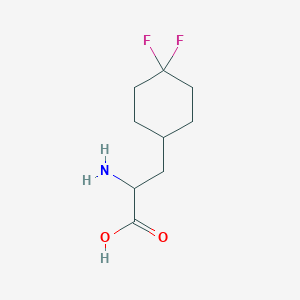
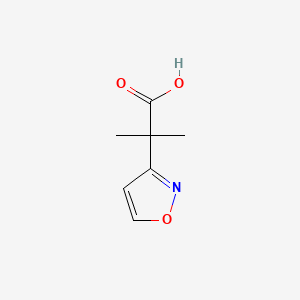
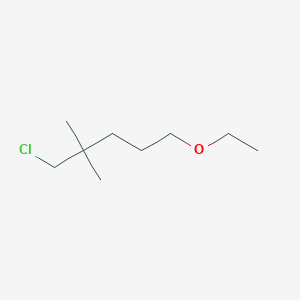
![N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13571975.png)



![Disodium 3-[3-(sulfooxy)phenyl]propanoate](/img/structure/B13571992.png)

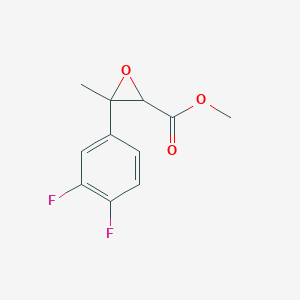
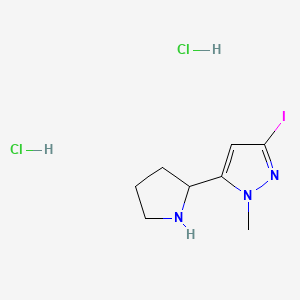
![3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]anilinedihydrochloride](/img/structure/B13572023.png)

